REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:4]=1[CH:5]=[O:6].[CH:12]([Mg]Br)=[CH:13][CH2:14][CH3:15].[Cl-].[NH4+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:4]=1[CH:5]([OH:6])[CH2:15][CH2:14][CH:13]=[CH2:12] |f:2.3|
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=O)C=C(C=C1)F
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Name
|
1-butenylmagnesium bromide
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Quantity
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45 mL
|
Type
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reactant
|
Smiles
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C(=CCC)[Mg]Br
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
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The organic fraction was extracted with ethyl acetate (3×60 mL)
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Type
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WASH
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Details
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the combined organic layers were washed with brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
|
The solvent then was removed in vacuo and crude product
|
Type
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CUSTOM
|
Details
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thus obtained
|
Type
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CUSTOM
|
Details
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was purified by flash column chromatography (10% EtOAc in hexane, Rf=0.11)
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)F)C(CCC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |